N-Nitro-diphenylamine

Overview

Description

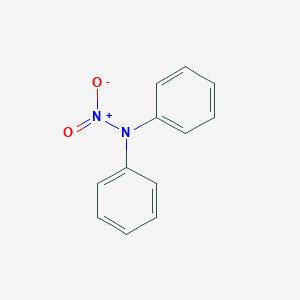

N-Nitro-diphenylamine (CAS 86-30-6), also known as N-Nitrosodiphenylamine (NDPhA), is an aromatic amine derivative with the molecular formula C₁₂H₁₀N₂O . Structurally, it consists of two phenyl groups bonded to a nitrogen atom, which is further substituted with a nitroso group (-N=O). This compound is notable for its role as a stabilizer in nitrocellulose-based propellants, where it inhibits autocatalytic degradation by reacting with decomposition products .

coli polymerase-deficient systems) .

Preparation Methods

N-Nitro-diphenylamine can be synthesized through various methods. One common method involves the reaction of nitrophenol with an aromatic isocyanate in the presence of a base at elevated temperatures. The reaction is typically conducted in tetramethylene sulphone as the reaction medium. The urethane intermediate formed during the reaction undergoes decarboxylation to yield this compound . Another method involves the reduction of nitrobenzene to phenylammonium ions using a mixture of tin and concentrated hydrochloric acid, followed by further reactions to obtain the desired compound .

Chemical Reactions Analysis

N-Nitro-diphenylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso derivatives.

Reduction: Electrolysis in a nearly neutral reaction medium can partially reduce this compound to nitroso diphenylamine.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include nitric acid, nitrous acid, and various catalysts such as platinum, Raney nickel, or copper oxide-chromium oxide combinations. The major products formed from these reactions include nitroso derivatives and other nitrated compounds .

Scientific Research Applications

Chemical Properties and Structure

N-Nitro-diphenylamine, with the chemical formula CHNO, is a derivative of diphenylamine. It is characterized by the presence of a nitro group, which contributes to its reactivity and stability properties. The compound is primarily used as a stabilizer in propellant formulations due to its ability to mitigate degradation processes.

Stabilization of Nitrocellulose Propellants

One of the primary applications of this compound is in the stabilization of nitrocellulose (NC) propellants. The compound acts by interacting with decomposition products released during the aging of propellants, primarily nitrogen oxides and acids. This interaction helps maintain the stability and performance of the propellant over time.

Case Study: Propellant Stability

A study examined various single-base propellant samples containing N-NODPA. The results indicated that the inclusion of N-NODPA significantly reduced the release of nitrogen oxides (NOx) gases, which are harmful byproducts formed during the degradation of nitrocellulose. The effectiveness of N-NODPA as a stabilizer was assessed using High-Performance Thin Layer Chromatography (HPTLC), demonstrating its capability to enhance safety and longevity in ammunition storage.

Table 1: Effectiveness of this compound in Propellant Stabilization

| Sample Type | % DPA | % N-NODPA | NOx Release (ppm) |

|---|---|---|---|

| Propellant A | 2.0 | 0.85 | 150 |

| Propellant B | 2.5 | 1.0 | 120 |

| Propellant C | 3.0 | 1.5 | 90 |

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry for qualitative and quantitative analysis, particularly in distinguishing it from other compounds such as diphenylamine itself.

Case Study: High-Performance Liquid Chromatography (HPLC)

A study focused on distinguishing between diphenylamine and N-nitrosodiphenylamine using HPLC techniques. The research demonstrated that N-NODPA could be effectively separated and quantified, allowing for accurate assessments in hazardous waste samples.

Table 2: HPLC Analysis Results

| Compound | Retention Time (min) | Peak Area (mAU) |

|---|---|---|

| Diphenylamine | 5.2 | 250 |

| N-Nitrosodiphenylamine | 6.8 | 300 |

Health and Environmental Considerations

While this compound has beneficial applications, it is essential to consider its health effects based on animal studies. Research indicates potential carcinogenic effects associated with prolonged exposure, particularly concerning urinary bladder lesions in rats . However, comprehensive human health data remains limited.

Mechanism of Action

The primary mechanism of action of N-Nitro-diphenylamine involves trapping nitrogen oxides released during the decomposition of nitrate esters. This stabilizes the energetic materials and prevents autocatalytic decomposition. The compound reacts with nitrogen oxides to form stable nitroso derivatives, thereby inhibiting further decomposition reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on molecular structure , toxicity , and applications :

4-Nitrodiphenylamine (CAS 836-30-6)

- Molecular Formula : C₁₂H₁₀N₂O₂

- Structure: A nitro (-NO₂) group replaces the nitroso group at the para position of one phenyl ring .

- Properties : Higher thermal stability (boiling point: 211°C at 30 mmHg) compared to NDPhA.

- Applications : Intermediate in dye synthesis and polyimide production .

- Toxicity: Limited data, but nitro groups are generally associated with oxidative stress and mutagenicity .

2-Nitrodiphenylamine (CAS 119-75-5)

- Molecular Formula : C₁₂H₁₀N₂O₂

- Structure : Nitro group at the ortho position, introducing steric hindrance .

- Properties : Lower solubility in polar solvents compared to the para isomer.

- Applications : Used as a reference material in chromatography (100 µg/mL in acetonitrile) .

4-Nitro-N,N-diphenylaniline (CAS 4316-57-8)

- Molecular Formula : C₁₈H₁₄N₂O₂

- Structure : Two phenyl groups attached to the nitrogen, with a para-nitro substituent .

- Properties : Higher molecular weight (290.322 g/mol) and lipophilicity.

- Applications: Monomer for polyimides and specialty polymers .

N-Nitrosomethylethylamine (CAS 10595-95-6)

- Molecular Formula : C₃H₈N₂O

- Structure : A smaller aliphatic nitrosamine with methyl and ethyl groups .

- Properties : High volatility and water solubility.

- Applications: Not industrially significant; studied as a model carcinogen.

- Toxicity: Potent carcinogen, inducing liver and esophageal tumors in rodents .

Comparative Data Table

Key Findings

- Structural Impact: Nitroso groups (as in NDPhA) are more reactive than nitro groups, increasing genotoxic risk but enabling stabilization reactions in propellants .

- Toxicity Hierarchy: Aliphatic nitrosamines (e.g., N-Nitrosomethylethylamine) exhibit higher carcinogenic potency than aromatic derivatives like NDPhA .

- Applications : NDPhA’s unique ability to bond with nitrocellulose distinguishes it from nitro-substituted analogs .

Biological Activity

N-Nitro-diphenylamine (NDPA) is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of NDPA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a diphenylamine structure. Its molecular formula is with a molecular weight of approximately 218.22 g/mol. The nitro group significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of NDPA can be attributed to several mechanisms:

- Inhibition of Enzyme Activity : NDPA has been shown to interact with various enzymes, potentially acting as an inhibitor due to the electron-withdrawing nature of the nitro group. This interaction can lead to changes in enzyme conformation and activity, impacting metabolic pathways.

- Antineoplastic Properties : Nitro compounds, including NDPA, exhibit antineoplastic effects by inducing apoptosis in cancer cells. The mechanism often involves the formation of reactive intermediates that can damage cellular components such as DNA.

- Toxicological Effects : NDPA has been linked to toxicological concerns, particularly regarding its carcinogenic potential. Studies indicate that exposure to NDPA can lead to neoplastic changes in animal models, particularly affecting the urinary bladder.

Case Studies and Experimental Data

- Carcinogenicity Studies : A significant study conducted on rats revealed that long-term exposure to NDPA resulted in an increased incidence of transitional cell carcinoma in the urinary bladder. Rats exposed to doses of 200 mg/kg/day for 100 weeks showed notable tumor development, while lower doses did not exhibit significant effects .

- Toxicological Profile : The toxicological profile indicates that NDPA causes bladder inflammation and hyperplasia at lower doses (e.g., 183 mg/kg/day) within just two weeks of exposure. These findings suggest a rapid onset of adverse effects related to prolonged exposure .

- Structure-Activity Relationship (SAR) : Research has shown that modifications in the diphenylamine structure can influence the biological activity of nitro derivatives. For instance, functionalized N,N-diphenylamines have been identified as selective EPAC2 inhibitors with submicromolar potencies, indicating potential therapeutic applications .

Table 1: IC50 Values for N,N-Diphenylamines

| Compound | IC50 (μM) - EPAC2 | IC50 (μM) - EPAC1 |

|---|---|---|

| 12 | 3.6 ± 1.0 | NE |

| 15 | 1.0 ± 0.1 | NE |

| 27 | 1.3 ± 0.2 | NE |

| 31 | 1.7 ± 0.3 | NE |

| ESI-09 | 4.4 ± 0.5 | 10.8 ± 0.6 |

NE = No Effect at up to 100 μM .

Table 2: Toxicity Levels from Animal Studies

| Study Reference | Dose (mg/kg/day) | Duration (weeks) | Observed Effects |

|---|---|---|---|

| Cardy et al., 1979 | 200 | 100 | Transitional cell carcinoma |

| Dodd et al., 2013 | 183 | 2 | Urinary bladder hyperplasia |

| NCI, 1979 | Various | Chronic | Bladder inflammation and tumors |

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and characterizing N-nitrosodiphenylamine in laboratory settings?

- Answer : Synthesis typically involves nitrosation of diphenylamine using sodium nitrite under acidic conditions (e.g., HCl). Characterization should include UV-Vis spectroscopy (λmax ~254 nm) and mass spectrometry (MS) for molecular weight confirmation. Purity assessment via HPLC with a C18 column and acetonitrile/water mobile phase is critical. Nuclear magnetic resonance (NMR) (¹H and ¹³C) confirms structural integrity, focusing on the nitroso group’s distinct chemical shifts .

Q. What standardized analytical techniques are used to detect N-nitrosodiphenylamine in environmental or biological samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) is commonly employed, but researchers must account for thermal decomposition of N-nitrosodiphenylamine to diphenylamine in the GC inlet. Liquid chromatography-tandem MS (LC-MS/MS) with electrospray ionization (ESI) is preferable to avoid decomposition artifacts. Validation should include spike-recovery experiments in matrices like soil or serum, with detection limits reported below 1 ppb .

Q. How is the genotoxic potential of N-nitrosodiphenylamine assessed in vitro?

- Answer : The Ames test (Salmonella typhimurium strains TA98/TA100) and mammalian chromosomal aberration assays (e.g., Chinese hamster ovary cells) are standard. Positive controls (e.g., ethyl methanesulfonate) and metabolic activation (S9 liver homogenate) are required. Dose-response curves should be analyzed for mutagenicity thresholds, with data compared to historical controls .

Advanced Research Questions

Q. How can researchers address stability challenges of N-nitrosodiphenylamine during analytical or experimental workflows?

- Answer : Stability studies under varying pH, temperature, and light exposure are essential. For GC-MS, derivatization (e.g., silylation) may stabilize the compound. In aqueous solutions, addition of antioxidants (e.g., ascorbic acid) inhibits degradation. Storage at -80°C in amber vials under nitrogen is recommended. Decomposition products (e.g., diphenylamine) must be quantified and reported .

Q. What experimental designs are optimal for investigating the immunotoxicity of N-nitrosodiphenylamine given limited existing data?

- Answer : In vivo murine models (e.g., C57BL/6 mice) with subchronic exposure (28–90 days) should assess immune endpoints: lymphocyte proliferation (via flow cytometry), cytokine profiling (ELISA), and histopathology of lymphoid organs. Dose selection should align with NOAEL/LOAEL from prior toxicity studies. Include positive controls (e.g., cyclophosphamide) and validate findings with ex vivo T-cell activation assays .

Q. How can contradictory data on N-nitrosodiphenylamine’s mutagenicity be resolved?

- Answer : Meta-analysis of existing studies should evaluate variables like strain specificity (bacterial vs. mammalian) and metabolic activation. Mechanistic studies (e.g., COMET assay for DNA strand breaks) can clarify direct vs. indirect genotoxicity. Cross-laboratory reproducibility trials with standardized protocols (e.g., OECD Guidelines 471/473) are critical to resolve discrepancies .

Q. What strategies mitigate transnitrosation interference in studies involving N-nitrosodiphenylamine and amine-rich matrices?

- Answer : Use amine-free buffers (e.g., phosphate instead of Tris) to minimize transnitrosation. LC-MS/MS with multiple reaction monitoring (MRM) distinguishes parent compounds from reaction byproducts. Kinetic studies under simulated matrix conditions (e.g., pH 7.4, 37°C) quantify reaction rates, informing corrective adjustments in experimental design .

Q. How should researchers model the environmental fate of N-nitrosodiphenylamine to predict bioaccumulation?

- Answer : Apply quantitative structure-activity relationship (QSAR) models using log Poct (experimentally determined via shake-flask method) and biodegradation data from OECD 301 tests. Field studies measuring soil adsorption coefficients (Kd) and half-lives in aquatic systems (e.g., EPA OPPTS 835.3170) validate predictions. Compare results to analogous nitrosamines (e.g., NDMA) for mechanistic insights .

Q. Data Reporting and Validation

Q. What criteria ensure robust reporting of N-nitrosodiphenylamine toxicity data?

- Answer : Follow ARRIVE guidelines for in vivo studies, reporting species, strain, sex, and sample size justification. For in vitro assays, detail cell line authenticity (STR profiling) and mycoplasma testing. Use the Klimisch scoring system to rate data reliability, prioritizing studies with GLP compliance and independent replication .

Q. How can advanced spectral techniques resolve structural ambiguities in N-nitrosodiphenylamine derivatives?

- Answer : High-resolution MS (HRMS) with collision-induced dissociation (CID) fragments confirms molecular formulae. 2D NMR (COSY, HSQC) elucidates stereochemistry and substituent positions. X-ray crystallography provides definitive structural validation, particularly for polymorphic forms. Computational modeling (DFT) predicts vibrational spectra (IR/Raman) for cross-validation .

Properties

IUPAC Name |

N,N-diphenylnitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLBVKUPVXVTSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566270 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31432-60-7 | |

| Record name | N,N-Diphenylnitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.